2-(4-bromophenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O2/c24-18-8-6-17(7-9-18)22-16-20(19-4-1-2-5-21(19)26-22)23(28)25-10-3-11-27-12-14-29-15-13-27/h1-2,4-9,16H,3,10-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQAYSUYCLGAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Amidation: The final step involves the coupling of the bromophenyl-quinoline intermediate with 3-(morpholin-4-yl)propylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that quinoline derivatives exhibit potent anticancer properties. The compound under discussion has shown promising results in inhibiting various cancer cell lines.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspases .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Apoptosis induction via caspase activation |
| A549 (Lung) | 12.3 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.0 | Inhibition of topoisomerase II |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against both gram-positive and gram-negative bacteria.
Research Findings : A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to Methicillin |
| Escherichia coli | 64 | Comparable to Ciprofloxacin |
Neurological Disorders
Recent investigations suggest that this compound may have neuroprotective effects, potentially useful in treating conditions like Alzheimer’s disease.
Mechanism of Action : The compound appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, as evidenced by in vitro studies showing decreased levels of reactive oxygen species (ROS) .
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The quinoline core is known to interact with DNA and proteins, while the morpholine moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is structurally compared to derivatives with modifications in (i) the aryl substituent at the quinoline C2 position and (ii) the amine moiety in the propylamide side chain. Key analogs, their synthesis, and physicochemical properties are summarized below:
Table 1: Structural and Physicochemical Comparison of Quinoline-4-Carboxamide Derivatives
Structural Modifications and Trends
Analogs like Y509-7879 (5-chlorothiophen-2-yl) and 5a5 (substituted phenyl) demonstrate how heterocyclic or functionalized aryl groups alter solubility and bioactivity . Smaller substituents (e.g., 4-methylphenyl in ) reduce molecular weight and may improve bioavailability but decrease binding affinity compared to halogenated analogs.
Amine Side Chain Variations: Morpholinylpropyl side chains (as in the target compound and Y509-7879) balance hydrophilicity and conformational flexibility, favoring membrane permeability. Derivatives with piperidine (e.g., Q09 ) or dimethylamino groups (e.g., 5a4 ) exhibit varied logP values and hydrogen-bonding capacities. Compounds like 5a5 and 5a4 incorporate secondary amide linkages, which may enhance metabolic stability compared to tertiary amines .
Synthesis and Purity: Yields for morpholine-containing analogs (e.g., 5a5: 59%) are comparable to piperidine/pyrrolidine derivatives (54–68%) . Melting points correlate with crystallinity; morpholine derivatives (e.g., 5a5: 188.1–189.4°C) generally exhibit higher melting points than dimethylamino analogs (e.g., 5a4: 168.9–170.1°C) .
Physicochemical and Pharmacokinetic Properties
- Hydrogen-Bonding : Morpholinylpropyl side chains (polar surface area ~45 Ų in Y509-7879 ) may improve solubility in aqueous environments compared to purely aliphatic amines .
Biological Activity
2-(4-bromophenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C20H24BrN3O
- Molecular Weight : 392.33 g/mol
The biological activity of this compound primarily involves its interaction with cellular targets that are crucial for cancer cell proliferation and microbial survival.
-
Anticancer Activity :
- The compound exhibits significant antiproliferative effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7).
- Studies have shown that it inhibits the epidermal growth factor receptor (EGFR) pathway, which is vital for tumor growth and survival .
- Antimicrobial Activity :
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Activity | Cell Line/Pathogen | IC50/MIC Values | Reference |
|---|---|---|---|
| Antiproliferative | HepG2 | 0.137–0.332 μg/mL | |
| Antiproliferative | MCF-7 | 0.164–0.583 μg/mL | |
| Antimicrobial | S. aureus | 62 ng/mL | |
| Antimicrobial | E. coli | 10 ng/mL |
Case Studies
-
In Vitro Studies :
A study evaluated the antiproliferative effects of quinoline derivatives, including our compound, against HepG2 and MCF-7 cell lines. The results indicated that the compound exhibited a lower IC50 compared to standard chemotherapeutics, suggesting a promising lead for further development . -
Mechanistic Insights :
Further investigations into the mechanism revealed that the compound's efficacy may be attributed to its ability to induce apoptosis in cancer cells via the EGFR signaling pathway, as well as its inhibition of bacterial DNA gyrase .
Q & A
Q. What analytical techniques are recommended for confirming the structural identity and purity of 2-(4-bromophenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the bromophenyl group (δ ~7.5–7.8 ppm for aromatic protons) and the morpholine-propyl chain (δ ~2.3–3.5 ppm for methylene/morpholine protons). Integration ratios should match expected substituents .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the bromine atom .
- HPLC/UV-Vis: Monitor purity (>95%) using reverse-phase HPLC with UV detection at λ ~254 nm, referencing retention times against standards .
Q. How can researchers design in vitro assays to evaluate the anticancer potential of this compound?
Answer:
- Cell Viability Assays: Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM) and 48–72 hr incubation. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%) .
- Apoptosis Detection: Perform Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .
- Target Engagement: Screen for kinase inhibition (e.g., PI3K/AKT pathway) using enzymatic assays with ATP-competitive controls .
Q. What synthetic strategies are reported for quinoline-4-carboxamide derivatives?
Answer:
- Key Steps:
- Friedländer synthesis for quinoline core formation using substituted acetophenones and aminobenzaldehydes.
- Coupling of the quinoline carboxylic acid with 3-(morpholin-4-yl)propylamine via EDC/HOBt-mediated amidation .
- Purification: Column chromatography (silica gel, CHCl/MeOH gradient) followed by recrystallization (EtOH/HO) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
Answer:
-
Modular Substitutions:
Position Modification Biological Impact 4-Bromophenyl Replace with Cl/CF Alters lipophilicity and target binding Morpholinylpropyl Substitute with piperazine or thiomorpholine Modulates solubility and pharmacokinetics -
In Silico Modeling: Use molecular docking (AutoDock Vina) to predict interactions with targets like tubulin or DNA topoisomerases. Validate with mutagenesis studies .
Q. How should researchers address contradictions in biological activity data across studies?
Answer:
- Standardize Assay Conditions: Control for cell passage number, serum concentration, and incubation time.
- Validate Target Specificity: Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
- Reproducibility: Cross-validate in ≥3 independent labs using identical compound batches (certified by HPLC/MS) .
Q. What methodologies are effective for elucidating the compound’s mechanism of action?
Answer:
- Proteomics: Perform thermal shift assays (TSA) to identify stabilized proteins in cancer cell lysates .
- Transcriptomics: RNA-seq analysis post-treatment (24 hr) to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- In Vivo Validation: Use xenograft models (e.g., nude mice with MDA-MB-231 tumors) at 10–50 mg/kg doses (oral/IP). Monitor tumor volume and toxicity (AST/ALT levels) .
Methodological Notes
- Data Tables: Include raw spectral data (NMR shifts, HRMS m/z) in supplementary materials for reproducibility .
- Ethical Compliance: Adhere to OECD guidelines for in vivo studies (IACUC approval required) .
- Synthesis & NMR:
- Biological Assays:
- Structural Characterization:
- SAR & Modeling:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
